molecular formula C14H16N2O3S B4745811 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide

2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4745811
M. Wt: 292.36 g/mol
InChI Key: QSPQSBAGMUFLSI-UHFFFAOYSA-N
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Description

2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins. Specifically, 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying inflammation, cancer, and other related conditions. However, one limitation is that its solubility in water is limited, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide-based drugs for the treatment of inflammatory conditions such as arthritis. Another area of interest is the use of 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide as a tool for studying the role of COX-2 in inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide and its potential applications in other fields such as microbiology and neurology.
Conclusion:
In conclusion, 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 2-(2-ethoxyethoxy)-N-1,3-thiazol-2-ylbenzamide has shown promise as a potential drug candidate for the treatment of inflammatory conditions and cancer, and further research is needed to fully understand its mechanism of action and potential applications in other fields.

properties

IUPAC Name

2-(2-ethoxyethoxy)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-18-8-9-19-12-6-4-3-5-11(12)13(17)16-14-15-7-10-20-14/h3-7,10H,2,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPQSBAGMUFLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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